![molecular formula C12H23N3O B1465613 2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 1218017-05-0](/img/structure/B1465613.png)
2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Overview
Description
The compound “2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a ketone group (C=O), a pyrrolidine ring, and a piperidine ring . These functional groups could potentially impart a variety of chemical properties to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The presence of the pyrrolidine and piperidine rings in the molecule suggests that it is likely to be a rigid, cyclic structure. The amino and ketone groups could potentially participate in hydrogen bonding, which could affect the molecule’s physical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, while the ketone group could be involved in reactions with nucleophiles or reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of polar functional groups (like the amino and ketone groups) could make the compound soluble in polar solvents .Scientific Research Applications
Role in Dipeptidyl Peptidase IV Inhibition
The compound's relevance in the inhibition of Dipeptidyl Peptidase IV (DPP IV) showcases its potential for therapeutic applications, particularly in the treatment of type 2 diabetes mellitus (T2DM). DPP IV inhibitors, by preventing the degradation of incretin hormones, enhance insulin secretion, offering a viable strategy for T2DM management. The innovation in DPP IV inhibitor patents reflects a continuous search for new therapeutic molecules, notwithstanding the recent approvals of similar compounds. This suggests a persistent effort to discover inhibitors that selectively target GLP-1 and GIP without affecting other protease substrates or DPP IV's protein interactions, aiming for an ideal balance in therapeutic efficacy and safety (Mendieta, Tarragó, & Giralt, 2011).
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in pyrrolidine is attributed to its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage through pseudorotation. This review highlights the bioactive molecules characterized by the pyrrolidine ring, demonstrating its versatility in generating compounds with selective biological profiles. The structural diversity and the influence of stereoisomers on biological activity underscore the pyrrolidine scaffold's significance in designing novel therapeutic agents (Petri et al., 2021).
Application in N-Heterocycles Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, are highlighted for their role in the asymmetric synthesis of amines and their derivatives, leading to structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are critical motifs in natural products and therapeutically relevant molecules, emphasizing the importance of methodologies that allow for their efficient and selective synthesis. The overview of tert-butanesulfinamide mediated synthesis from 2010 to 2020 showcases the advancement in generating N-heterocycles, which are pivotal in drug development and natural product synthesis (Philip et al., 2020).
Future Directions
properties
IUPAC Name |
2-amino-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(13)12(16)15-8-4-11(5-9-15)14-6-2-3-7-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQETGDPOFZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



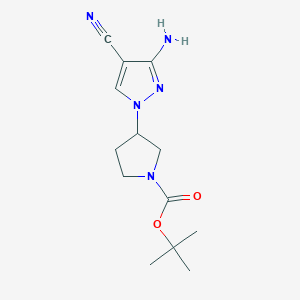
![2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol](/img/structure/B1465533.png)
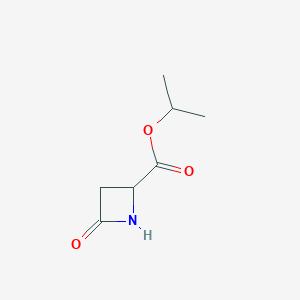
![3,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1465535.png)
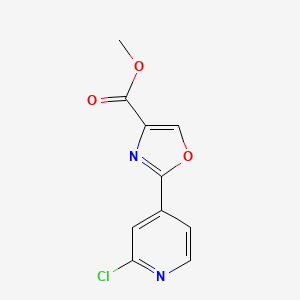
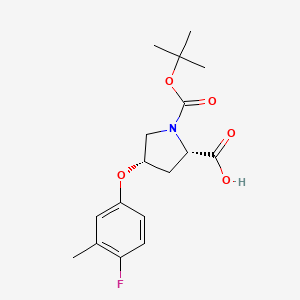
![2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1465542.png)
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465543.png)
![2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1465544.png)
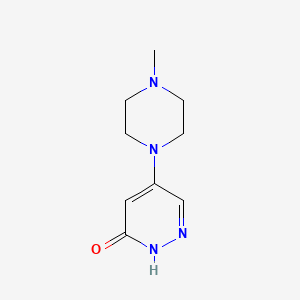

![5-[Methyl(phenethyl)amino]-3-pyridazinol](/img/structure/B1465549.png)
![7,11-Diazaspiro[5.6]dodecan-12-one](/img/structure/B1465551.png)
![(7R,8aS)-3,3-dimethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465553.png)